molecular formula C12H16O2 B024223 4-[2-(Cyclopropylmethoxy)ethyl]phenol CAS No. 63659-16-5

4-[2-(Cyclopropylmethoxy)ethyl]phenol

Cat. No.: B024223
CAS No.: 63659-16-5
M. Wt: 192.25 g/mol
InChI Key: WNEQFDSWDCYKOE-UHFFFAOYSA-N
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Description

4-[2-(Cyclopropylmethoxy)ethyl]phenol is an organic compound with the molecular formula C12H16O2. It is a significant intermediate in the synthesis of betaxolol hydrochloride, a selective beta-adrenergic receptor antagonist used in the treatment of hypertension and glaucoma . This compound is characterized by the presence of a phenol group substituted with a 2-(cyclopropylmethoxy)ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Cyclopropylmethoxy)ethyl]phenol typically involves several steps:

    Starting Material: The synthesis begins with p-chlorophenol.

    Phenohydroxy Protection: The phenol group is protected to prevent unwanted reactions.

    Grignard Reaction: The protected phenol undergoes a Grignard reaction with cyclopropylmethyl bromide to form the cyclopropylmethoxy intermediate.

    Etherification: The intermediate is then etherified to introduce the 2-(cyclopropylmethoxy)ethyl group.

    Hydrolysis: Finally, the protecting group is removed through hydrolysis to yield this compound.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. These methods often involve continuous flow processes and the use of catalysts to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Cyclopropylmethoxy)ethyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form cyclohexanol derivatives.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Scientific Research Applications

4-[2-(Cyclopropylmethoxy)ethyl]phenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including betaxolol hydrochloride.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: As a precursor to betaxolol hydrochloride, it plays a role in the development of treatments for hypertension and glaucoma.

    Industry: It is used in the production of high-performance polymers and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(Cyclopropylmethoxy)ethyl]phenol: Intermediate in betaxolol hydrochloride synthesis.

    4-Hydroxyphenylethanol: Used in the synthesis of various pharmaceuticals.

    4-Hydroxyphenylacetic acid ethyl ether: Another intermediate in pharmaceutical synthesis.

Uniqueness

This compound is unique due to its specific structure, which allows it to be a key intermediate in the synthesis of betaxolol hydrochloride. Its cyclopropylmethoxy group provides distinct chemical properties that are not found in other similar compounds, making it essential for the selective beta-adrenergic receptor antagonism exhibited by betaxolol hydrochloride .

Properties

IUPAC Name

4-[2-(cyclopropylmethoxy)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-12-5-3-10(4-6-12)7-8-14-9-11-1-2-11/h3-6,11,13H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEQFDSWDCYKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCCC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453413
Record name 4-[2-(cyclopropylmethoxy)ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63659-16-5
Record name 4-[2-(Cyclopropylmethoxy)ethyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63659-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-(Cyclopropylmethoxy)ethyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[2-(cyclopropylmethoxy)ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 4-[2-(cyclopropylmethoxy)ethyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.812
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(2-(CYCLOPROPYLMETHOXY)ETHYL)PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU56QY6BBB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

A reaction flask was charged with 4-Hydroxyphenethyl alcohol (1) (100 g, 0.72 mol), Potassium tert-butoxide (243 g, 2.17 mol), and 500 mL of DMSO. The mixture was stirred under nitrogen at 50° C. for 30 minutes. A solution of (Chloromethyl)cyclopropane (100 g, 1.10 mol) in 500 mL of DMSO was added dropwise to the reaction mixture. The mixture was then stirred at 50° C. for one hour and then cooled to room temperature.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
243 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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